molecular formula C19H30N2O4S B2769004 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide CAS No. 922075-89-6

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide

Cat. No. B2769004
M. Wt: 382.52
InChI Key: DCEHBMHDNUVJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C19H30N2O4S and its molecular weight is 382.52. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactivity of Sulfonamides

The study by Kowalewski and Margaretha explores the photoisomerization of thiin derivatives to oxathiepin-ones, highlighting the reactivity of sulfonamides under specific conditions. This research can provide foundational knowledge on the photoreactivity of complex sulfonamides, which could be relevant to understanding the behavior of the specified compound under light exposure (Kowalewski & Margaretha, 1993).

Sulfonamide Binding Studies

Jun et al.'s work on the binding study of p-hydroxybenzoic acid esters to bovine serum albumin using a fluorescent probe technique involves sulfonamide derivatives. This paper offers insight into the interactions between sulfonamides and proteins, which could be valuable for understanding the potential biological interactions or applications of sulfonamide compounds (Jun et al., 1971).

Sulfonamide Synthesis

The research by Greig et al. on the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions demonstrates the synthetic versatility of sulfonamides. This methodological insight could be relevant for the synthesis or modification of complex sulfonamides like the one (Greig et al., 2001).

Catalytic Applications

Gao et al.'s study on the extraction and oxidative desulfurization of diesel fuel catalyzed by a Brønsted acidic ionic liquid highlights a potential application of sulfonamide compounds in catalysis, particularly in environmentally friendly processes (Gao et al., 2010).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-13(2)9-10-21-16-8-7-15(20-26(23,24)14(3)4)11-17(16)25-12-19(5,6)18(21)22/h7-8,11,13-14,20H,9-10,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEHBMHDNUVJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide

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